molecular formula C12H15NO B8466495 4-(1-Methylpyrrolidin-2-yl)benzaldehyde

4-(1-Methylpyrrolidin-2-yl)benzaldehyde

Cat. No. B8466495
M. Wt: 189.25 g/mol
InChI Key: IOHFBBHAYBGFPF-UHFFFAOYSA-N
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Patent
US08012976B2

Procedure details

To a solution of 2-(4-bromophenyl)-1-methylpyrrolidine (0.45 g, 2 mmol) in dry THF (10 mL) was added dropwise n-BuLi (0.88 mL, 2.2 mmol, 2.5 mol/L in hexane) at −78° C., after the addition was completed the mixture was stirred for 1 h, then dry DMF (0.18 mL, 2.4 mmol) was added to the reaction system and stirring was continued for another 1 hr. Then the reaction mixture was partitioned between EtOAc and 1 N HCl, the aqueous solution was extracted with EtOAc (3×15 mL). The combined organic phase was washed with brine, dried over Na2SO4, and concentrated in vacuo to give crude product (0.28 g, yield 74%) as a yellow oil. The product was used directly in the next step without further purification. LC-MS (ESI) m/z: 189 (M+1)+.
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.18 mL
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:12][CH2:11][CH2:10][N:9]2[CH3:13])=[CH:4][CH:3]=1.[Li]CCCC.CN([CH:22]=[O:23])C>C1COCC1>[CH3:13][N:9]1[CH2:10][CH2:11][CH2:12][CH:8]1[C:5]1[CH:6]=[CH:7][C:2]([CH:22]=[O:23])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1N(CCC1)C
Name
Quantity
0.88 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.18 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for another 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Then the reaction mixture was partitioned between EtOAc and 1 N HCl
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with EtOAc (3×15 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C(CCC1)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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